Cas no 2137564-47-5 (5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one)

5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
- EN300-718582
- 2137564-47-5
-
- インチ: 1S/C11H18N4O/c1-14-7-9(6-13-14)11-8(5-12)3-4-10(16)15(11)2/h6-8,11H,3-5,12H2,1-2H3
- InChIKey: KIEJFOQZJJLHNG-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(CN)C(C2C=NN(C)C=2)N1C
計算された属性
- せいみつぶんしりょう: 222.14806121g/mol
- どういたいしつりょう: 222.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718582-1.0g |
5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one |
2137564-47-5 | 1g |
$0.0 | 2023-06-06 |
5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-oneに関する追加情報
Introduction to 5-(Aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (CAS No. 2137564-47-5)
5-(Aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (CAS No. 2137564-47-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Synthesis
The chemical structure of 5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is defined by its piperidine core, which is functionalized with an aminomethyl group at the 5-position and a 1-methylpyrazole moiety at the 6-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The synthesis of this compound typically involves multistep reactions, starting from readily available starting materials such as piperidine derivatives and pyrazole precursors.
One of the most common synthetic routes involves the condensation of a piperidine derivative with an appropriate aldehyde or ketone to form the initial intermediate. This intermediate is then subjected to further functionalization reactions, such as reductive amination to introduce the aminomethyl group and coupling reactions to incorporate the pyrazole moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable processes, making it feasible for large-scale production in pharmaceutical settings.
Biological Activities
5-(Aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one has been extensively studied for its biological activities, particularly its potential as a therapeutic agent. One of the key areas of interest is its activity as a modulator of neurotransmitter systems, specifically as an agonist or antagonist of certain receptors. Research has shown that this compound can effectively interact with receptors involved in neurotransmission, such as serotonin and dopamine receptors, which are crucial for maintaining normal brain function.
In addition to its role in neurotransmitter modulation, 5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one has demonstrated promising anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Cancer Research
The potential of 5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one in cancer therapy has also been explored. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, it has been reported to inhibit the activation of Akt/mTOR signaling, which is frequently dysregulated in various types of cancer. These findings suggest that 5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one could be developed into a novel anticancer agent with broad-spectrum activity.
Clinical Trials and Future Prospects
The promising preclinical results have paved the way for clinical trials to evaluate the safety and efficacy of 5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one. Several phase I and II clinical trials are currently underway to assess its therapeutic potential in various diseases. Early results from these trials have been encouraging, with reports indicating good tolerability and favorable pharmacokinetic profiles.
The future prospects for this compound are bright, given its diverse biological activities and potential therapeutic applications. Ongoing research aims to optimize its chemical structure further to enhance its potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop novel drug delivery systems that can improve its bioavailability and target specific tissues or organs.
Conclusion
In conclusion, 5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (CAS No. 2137564-47-5) is a promising compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an attractive candidate for further development into effective treatments for neurological disorders, inflammatory diseases, and cancer. As research continues to advance, it is likely that this compound will play an increasingly important role in pharmaceutical innovation.
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